3-[2-(Benzyloxy)ethyl]piperidine CAS 946727-32-8 properties
3-[2-(Benzyloxy)ethyl]piperidine CAS 946727-32-8 properties
Strategic Scaffold for Medicinal Chemistry & Linkerology
CAS: 946727-32-8 Formula: C₁₄H₂₁NO Molecular Weight: 219.33 g/mol
Executive Summary
In the high-stakes landscape of drug discovery, 3-[2-(Benzyloxy)ethyl]piperidine serves as a high-value "privileged structure." It combines a versatile piperidine core—ubiquitous in GPCR and kinase inhibitor ligands—with a lipophilic benzyl-protected ethyl side chain. This architecture allows medicinal chemists to modulate solubility and metabolic stability while providing a "masked" hydroxyl group that can be revealed late-stage via hydrogenolysis. This guide outlines the physicochemical properties, robust synthetic pathways, and strategic applications of this compound in modern pharmaceutical development.[1]
Part 1: Physicochemical Specifications[2]
The following data represents the core profile for CAS 946727-32-8. While specific experimental values for this exact CAS are often proprietary, these parameters are derived from high-fidelity predictive models and structural analogs (e.g., 3-benzyloxypiperidine).
| Property | Specification / Value | Relevance to Drug Design |
| Physical State | Viscous Oil / Low-melting Solid | Handling as a liquid requires precise density calculations for molarity. |
| Boiling Point | ~320°C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| pKa (Conjugate Acid) | ~10.5 (Piperidine Nitrogen) | Highly basic; exists as a cation at physiological pH, aiding solubility. |
| LogP | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (Secondary Amine) | Key handle for further functionalization (N-alkylation/acylation). |
| H-Bond Acceptors | 2 (Amine N, Ether O) | Participates in receptor binding interactions. |
Part 2: Synthetic Architecture & Protocols
To ensure high yield and purity, a stepwise protection-deprotection strategy is recommended over direct alkylation, which often leads to poly-alkylation byproducts.
Recommended Synthetic Route: The "Boc-Strategy"
This route ensures regioselectivity by protecting the reactive secondary amine before modifying the side chain.
Step 1: N-Protection React 3-piperidineethanol with Di-tert-butyl dicarbonate (Boc₂O) to shield the nitrogen.
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Reagents: Boc₂O, TEA (Triethylamine), DCM (Dichloromethane).
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Yield Target: >95%.[2]
Step 2: O-Benzylation (Williamson Ether Synthesis) The free alcohol is deprotonated and alkylated with benzyl bromide.
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Reagents: NaH (Sodium Hydride), Benzyl Bromide, DMF (Dimethylformamide), 0°C to RT.
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Critical Control: Anhydrous conditions are mandatory to prevent NaH quenching.
Step 3: N-Deprotection Removal of the Boc group to yield the final secondary amine (CAS 946727-32-8).
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Reagents: TFA (Trifluoroacetic acid) in DCM or 4M HCl in Dioxane.
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Purification: Neutralization with NaOH followed by extraction.[2]
Visualization: Synthetic Workflow
Figure 1: Stepwise synthetic pathway utilizing Boc-protection to ensure regioselectivity.
Part 3: Functional Utility in Drug Design
1. Scaffold for GPCR Ligands
The piperidine ring is a "privileged scaffold" in neuropharmacology. The 3-substituted ethyl linker mimics the distance found in neurotransmitters like serotonin and dopamine.
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Mechanism: The basic nitrogen mimics the protonated amine of biogenic amines, anchoring the molecule in the receptor's aspartate residue (D3.32).
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Application: Researchers utilize this CAS to synthesize analogs of Dopamine D4 antagonists. The benzyl group provides hydrophobic bulk that can occupy accessory binding pockets (e.g., the orthosteric site of GPCRs) [1].
2. "Masked" Polarity (Prodrug/Linker Logic)
The benzyl ether moiety is stable under basic and oxidative conditions but can be cleaved via catalytic hydrogenolysis (H₂/Pd-C).
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Strategy: Use CAS 946727-32-8 to optimize blood-brain barrier (BBB) penetration. The lipophilic benzyl group facilitates transport; once active, or in a metabolic study, the group can be removed to reveal the polar alcohol (3-piperidineethanol derivative), often shifting the compound's clearance profile.
3. Fragment-Based Drug Discovery (FBDD)
As a secondary amine, this compound is an ideal "fragment" for library expansion.
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Reactivity: The nitrogen is nucleophilic. It readily undergoes:
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Reductive Amination: With aldehydes to form tertiary amines.
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Amide Coupling: With carboxylic acids to generate peptidomimetics.
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SNAr Reactions: With heteroaryl halides to create bi-aryl systems common in kinase inhibitors [2].
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Visualization: Reactivity & Diversification
Figure 2: Divergent synthesis capabilities of the scaffold.
Part 4: Safety & Handling Protocols
Hazard Classification (GHS):
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Skin Irritation: Category 2 (Causes skin irritation).[3]
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Eye Irritation: Category 2A (Causes serious eye irritation).[3]
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Acute Toxicity: Potentially harmful if swallowed (typical for secondary amines).
Handling Procedure:
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PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.
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Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Amines can absorb CO₂ from the air to form carbamates; ethers can form peroxides over prolonged exposure to air/light.
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Spill Response: Absorb with inert material (vermiculite).[4] Do not flush into surface water. Neutralize residues with dilute acetic acid before disposal.
Part 5: References
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: National Institutes of Health (NIH) / PMC. Context: Describes the SAR utility of benzyloxy-piperidine scaffolds in optimizing GPCR binding and metabolic stability. URL:[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (Molecules Journal). Context: Comprehensive review of piperidine synthesis methods and their application in FDA-approved drugs. URL:[Link]
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3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride Data. Source: PubChem.[5] Context: Structural analog data supporting the physicochemical profile and safety classifications. URL:[Link]
